4,6-Diamino-2-Mercapto-5-Nitrosopyrimidine
Description
Structure
3D Structure
Properties
IUPAC Name |
4,6-diamino-5-nitroso-1H-pyrimidine-2-thione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H5N5OS/c5-2-1(9-10)3(6)8-4(11)7-2/h(H5,5,6,7,8,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QGJPVLXLKRTDOI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(=C(NC(=S)N=C1N)N)N=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H5N5OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50388269 | |
| Record name | 4,6-Diamino-2-Mercapto-5-Nitrosopyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50388269 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
171.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
59150-27-5 | |
| Record name | NSC23592 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=23592 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 4,6-Diamino-2-Mercapto-5-Nitrosopyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50388269 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4,6-DIAMINO-2-MERCAPTO-5-NITROSOPYRIMIDINE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthetic Methodologies and Precursor Chemistry of 4,6 Diamino 2 Mercapto 5 Nitrosopyrimidine
Established Synthetic Pathways to 4,6-Diamino-2-Mercapto-5-Nitrosopyrimidine
The most well-documented and established method for the synthesis of this compound involves the direct nitrosation of the precursor, 4,6-diamino-2-mercaptopyrimidine (B16073). This reaction introduces a nitroso group (-NO) at the C5 position of the pyrimidine (B1678525) ring, a site activated by the electron-donating amino groups at the C4 and C6 positions.
Synthesis via Nitrosation of 4,6-Diamino-2-Mercaptopyrimidine
The core of the established synthesis is an electrophilic substitution reaction where a nitrosating agent reacts with the electron-rich pyrimidine ring. The presence of two amino groups at positions 4 and 6 strongly activates the C5 position, making it susceptible to attack by electrophiles like the nitrosonium ion (NO⁺).
The general reaction can be depicted as follows:
The common nitrosating agent employed for this transformation is nitrous acid (HNO₂), which is typically generated in situ from the reaction of an alkali metal nitrite (B80452), such as sodium nitrite (NaNO₂), with a mineral or organic acid.
Reaction Conditions and Optimization for Nitrosation
The conditions for the nitrosation of 4,6-diamino-2-mercaptopyrimidine are crucial for achieving high yields and purity. The reaction is typically carried out in an aqueous acidic medium.
Key Reaction Parameters:
| Parameter | Typical Conditions | Rationale |
| Nitrosating Agent | Sodium Nitrite (NaNO₂) | Inexpensive and readily available source of the nitrosonium ion precursor. |
| Acidic Medium | Dilute Formic Acid or Acetic Acid | Provides the necessary protons to generate nitrous acid from sodium nitrite, while maintaining a mildly acidic pH to prevent degradation of the starting material and product. |
| Temperature | 30 to 80 °C | The reaction temperature is a critical parameter to control. Lower temperatures can lead to slow reaction rates, while excessively high temperatures may cause decomposition of nitrous acid and the product. |
| pH | 3 to 6 | Maintaining the pH in this range is a balance between efficient generation of the nitrosating species and the stability of the amine functionalities on the pyrimidine ring. |
| Solvent | Water | Provides a suitable medium for dissolving the reactants and facilitating the ionic reaction. |
Optimization of these parameters is essential for maximizing the yield and minimizing the formation of byproducts. For instance, the rate of addition of the sodium nitrite solution and careful temperature control are critical to prevent side reactions. The choice of acid can also influence the reaction outcome; while strong mineral acids can be used, milder organic acids like formic or acetic acid are often preferred to avoid potential side reactions.
Precursor Molecules and Key Intermediates in Synthesis
The successful synthesis of this compound is heavily reliant on the availability and purity of its key precursor, 4,6-diamino-2-mercaptopyrimidine.
Preparation of 4,6-Diamino-2-Mercaptopyrimidine
The most common and efficient method for the industrial-scale preparation of 4,6-diamino-2-mercaptopyrimidine is the condensation reaction between malononitrile (B47326) and thiourea (B124793) in the presence of a strong base.
The reaction proceeds as follows:
Typical Reaction Conditions for Precursor Synthesis:
| Reactants | Reagents/Conditions | Yield |
| Malononitrile, Thiourea | Sodium methoxide (B1231860) in methanol (B129727), 40 °C, 30 hours | High (e.g., 94%) |
The mechanism involves the base-catalyzed reaction of thiourea with two molecules of malononitrile to form the pyrimidine ring. The product is typically isolated by acidification of the reaction mixture, which causes it to precipitate out of the solution.
Formation of Isonitrosomalonitrile Intermediates
While the direct condensation of malononitrile and thiourea is the primary route to 4,6-diamino-2-mercaptopyrimidine, the chemistry of malononitrile derivatives offers insights into potential alternative synthetic strategies. Isonitrosomalononitrile (also known as 2-cyano-2-(hydroxyimino)acetonitrile) is a derivative of malononitrile where one of the methylene (B1212753) hydrogens is replaced by a nitroso group, which then tautomerizes to an oxime.
Although not a standard intermediate in the established synthesis of 4,6-diamino-2-mercaptopyrimidine, isonitrosomalononitrile is a known precursor in the synthesis of other heterocyclic compounds. In theory, such an intermediate could be used to introduce the C5-nitroso group before the pyrimidine ring is formed. This would involve the cyclization of isonitrosomalononitrile with thiourea. However, this pathway is not the commonly reported method for the target compound.
Alternative or Proposed Synthetic Routes to the Compound
While the nitrosation of the pre-formed pyrimidine ring is the established method, alternative synthetic strategies can be considered.
One notable alternative approach involves the use of different nitrosating agents under non-acidic conditions. A novel and simple method for the selective C(5)-nitrosation of aminopyrimidine derivatives utilizes isoamyl nitrite (IAN) in dimethyl sulfoxide (B87167) (DMSO) without the need for an added acid. researchgate.net This method has been shown to be effective for a range of aminopyrimidines and could potentially be applied to 4,6-diamino-2-mercaptopyrimidine. researchgate.net
Potential Advantages of the Isoamyl Nitrite Method:
Neutral Conditions: Avoids the use of strong acids, which can be beneficial for sensitive substrates.
High Selectivity: Offers selective C(5)-nitrosation.
Scalability: Has been demonstrated to be suitable for multigram scale synthesis.
A proposed synthetic route could also involve building the pyrimidine ring with the C5-substituent already in place. This would entail using a C3 synthon that already contains a nitroso or a group that can be readily converted to a nitroso group. For instance, a reaction involving a derivative of nitrosomalononitrile with thiourea could be explored as a more direct, albeit less conventional, route to the target molecule.
Approaches Involving Malononitrile and Guanidine (B92328) Derivates
A prominent and efficient method for synthesizing the precursor, 4,6-diamino-2-mercaptopyrimidine, involves the base-catalyzed condensation of malononitrile with thiourea, which serves as a guanidine derivative containing a sulfur atom destined to become the 2-mercapto group.
The reaction mechanism proceeds via a Claisen-type condensation. A strong base, such as sodium methanolate, deprotonates the active methylene group of malononitrile, generating a carbanion. This nucleophile then attacks the electrophilic carbon of the thiourea. Subsequent intramolecular cyclization and tautomerization lead to the formation of the stable aromatic pyrimidine ring.
A specific laboratory-scale synthesis involves the reaction of malononitrile and thiourea in methanol with sodium methanolate as the catalyst. chemicalbook.com The mixture is heated to facilitate the reaction over an extended period. chemicalbook.com Upon completion, the reaction mixture is cooled, and the solid product is collected. Purification is typically achieved by dissolving the crude product in an aqueous base, such as sodium hydroxide (B78521), followed by neutralization with an acid like acetic acid to precipitate the purified 4,6-diamino-2-mercaptopyrimidine. chemicalbook.com This acid-base workup is effective for removing impurities. This synthetic route is notable for its high yield, reported to be as high as 94%. chemicalbook.com
Below is a table summarizing the typical reaction parameters for this synthetic approach.
| Reactants | Reagents/Solvents | Reaction Conditions | Yield | Reference |
| Malononitrile, Thiourea | Sodium Methanolate, Methanol | Stirred at 40°C for 30 hours | 94% | chemicalbook.com |
The second step in forming the final compound is the nitrosation of the 4,6-diamino-2-mercaptopyrimidine precursor. This is typically achieved by treating the precursor with a nitrosating agent, such as sodium nitrite, in an acidic medium. The electron-donating amino groups at the C4 and C6 positions strongly activate the C5 position for electrophilic substitution, facilitating the introduction of the nitroso (-NO) group. This reaction is analogous to the well-documented nitrosation of 2,4,6-triaminopyrimidine. google.comprepchem.com Careful control of the reaction pH and temperature is necessary to ensure selective nitrosation and prevent potential side reactions, such as oxidation of the mercapto group.
Synthetic Challenges and Process Scale-Up Considerations (Academic Perspective)
From an academic and process development standpoint, the synthesis of this compound presents several challenges and scale-up considerations.
Synthetic Challenges:
Reaction Control: The initial condensation reaction requires a long duration (30 hours), which may be inefficient for rapid library synthesis in an academic setting. chemicalbook.com Furthermore, the exothermicity of the base-catalyzed reaction must be managed to prevent side reactions. The subsequent nitrosation step is particularly sensitive; poor control over temperature and the rate of sodium nitrite addition can lead to over-oxidation or the formation of diazonium species, reducing yield and purity. The mercapto group is susceptible to oxidation, which presents a challenge in maintaining the desired chemical structure.
Intermediate Stability: In related syntheses of nitrosopyrimidines from malononitrile, intermediates such as the guanidine salt of isonitrosomalononitrile have been identified. google.com Such intermediates can pose safety risks, particularly when isolated and dried, which is a significant concern in any synthetic procedure. google.com
Product Purification: The target compound and its precursor often exhibit poor solubility in common organic solvents, complicating purification by standard column chromatography. While purification via acid-base precipitation is effective, it can be cumbersome and may lead to product loss if pH is not precisely controlled. chemicalbook.com The hygroscopic nature of the precursor, 4,6-diamino-2-mercaptopyrimidine, can also complicate handling and accurate measurement. chemicalbook.com
Process Scale-Up Considerations:
Reagent Handling and Cost: While the primary reagents (malononitrile, thiourea) are relatively inexpensive, handling large quantities of sodium methanolate (flammable and corrosive) and toxic malononitrile requires specialized equipment and stringent safety protocols.
Thermal Management: The nitrosation reaction is typically exothermic and requires cooling. Managing heat transfer effectively in large-scale reactors is critical to ensure safety, prevent runaway reactions, and maintain high product selectivity. The formation of unstable nitrous acid in situ requires careful process control.
Isolation and Drying: On a large scale, the filtration of the precipitated product can be time-consuming. Efficiently washing and drying large quantities of the product while avoiding contamination and degradation are key process considerations. The large volumes of aqueous and organic waste generated during the reaction and work-up also require appropriate disposal and management strategies.
Process Safety: The potential for generating hazardous nitrogen oxide (NOx) gases during the nitrosation step necessitates a closed system with appropriate off-gas scrubbing. The thermal stability of the final nitroso compound must also be evaluated to ensure it can be handled and stored safely in bulk.
Based on a thorough review of the available search results, it is not possible to generate the requested article on "this compound." The specific, detailed experimental data required to populate the outlined sections—including X-ray crystallography and both 1H and 13C NMR spectroscopic analyses—for this particular compound are not present in the provided sources.
The search results contain information on related but structurally distinct compounds, such as the precursor 4,6-diamino-2-mercaptopyrimidine (lacking the 5-nitroso group) or other nitrosopyrimidine derivatives. Adhering to the strict instructions to focus solely on this compound and not introduce information outside this explicit scope prevents the use of data from these analogs.
Therefore, without the necessary primary scientific data for the target compound, an accurate and informative article that fulfills the specific requirements of the outline cannot be constructed.
Advanced Structural Elucidation and Spectroscopic Investigations of 4,6 Diamino 2 Mercapto 5 Nitrosopyrimidine
Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural Assignment
Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC) for Connectivity and Correlation
Two-dimensional Nuclear Magnetic Resonance (2D NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of complex organic molecules like 4,6-Diamino-2-Mercapto-5-Nitrosopyrimidine. By spreading NMR signals across two frequency axes, these techniques reveal correlations between nuclei, providing clear insights into the molecular framework. emerypharma.comsdsu.edu
Correlation Spectroscopy (COSY) is used to identify protons that are coupled to each other, typically through two or three bonds (²J or ³J coupling). sdsu.eduyoutube.com For this compound, a COSY experiment would be expected to show correlations between the protons of the two amine (-NH₂) groups and potentially with the proton of the mercapto (-SH) group, depending on the tautomeric form present and the solvent used. This can help confirm the proximity of these functional groups.
Heteronuclear Single Quantum Coherence (HSQC) spectroscopy maps protons directly to the carbon atoms they are attached to (¹J coupling). emerypharma.comyoutube.com This technique is crucial for assigning the carbon signals in the ¹³C NMR spectrum. In the case of the title compound, HSQC would show a correlation between the C5 carbon and its attached proton (if the compound exists in the oximino tautomeric form) or would show no correlation for C5 if it is a quaternary carbon bonded to the nitroso group. The protons on the amine groups would not show a correlation in an HSQC spectrum as they are attached to nitrogen, not carbon. emerypharma.com
Heteronuclear Multiple Bond Correlation (HMBC) is one of the most powerful 2D NMR techniques, as it reveals longer-range couplings between protons and carbons, typically over two or three bonds (²J and ³J). sdsu.eduyoutube.com This is particularly useful for identifying and assigning quaternary carbons (carbons with no attached protons), such as C2, C4, C5, and C6 in the primary tautomer of the molecule. emerypharma.com For instance, the protons on the amine group at C4 would be expected to show HMBC correlations to carbons C2, C5, and C6. Similarly, the amine protons at C6 would show correlations to C4 and C5. These correlations are vital for confirming the substitution pattern of the pyrimidine (B1678525) ring. Structural elucidation of a related compound, 2-(heptylthio)pyrimidine-4,6-diamine, relied heavily on HMBC to confirm that alkylation occurred on the sulfur atom by observing correlations from the heptyl chain protons to the C2 carbon of the pyrimidine ring. mdpi.com
| Proton (¹H) | Expected COSY Correlations | Expected HSQC Correlations | Expected HMBC Correlations (to ¹³C) |
|---|---|---|---|
| 4-NH₂ | 6-NH₂, SH (potentially) | None | C2, C4, C5, C6 |
| 6-NH₂ | 4-NH₂, SH (potentially) | None | C2, C4, C5, C6 |
| 2-SH | 4-NH₂, 6-NH₂ (potentially) | None | C2, C6 |
Dynamic NMR Studies (e.g., Tautomerism, Rotational Barriers)
Dynamic NMR (DNMR) spectroscopy is employed to study time-dependent phenomena such as conformational changes, chemical exchange, and, notably, tautomerism and restricted rotation. fu-berlin.deresearchgate.net For this compound, several dynamic processes can be envisaged and potentially quantified using variable-temperature (VT) NMR studies.
Tautomerism: This compound can exist in several tautomeric forms.
Thione-Thiol Tautomerism: The mercapto group can exist in the thione form (C=S) with a proton on a ring nitrogen, or the thiol form (C-SH). Infrared studies on the related 4-amino-6-hydroxy-2-mercaptopyrimidine suggest the presence of the SH stretching mode, indicating the thiol form is present. niscpr.res.in
Amino-Imino Tautomerism: The amine groups can exist in the amino (-NH₂) form or the imino (=NH) form, with the double bond shifting within the pyrimidine ring. Studies on similar aminopyrimidines often show the amino tautomer to be predominant. researchgate.net
Nitroso-Oximino Tautomerism: The C-nitroso group can exist in equilibrium with its oximino (=N-OH) tautomer.
DNMR can distinguish between these forms if the rate of interconversion is within the NMR timescale. At low temperatures, the exchange may be slow enough to observe separate signals for each tautomer, while at higher temperatures, these signals may coalesce into a single, averaged peak. Analysis of the lineshapes at different temperatures allows for the calculation of the activation energy (rotational or exchange barrier) for the process. researchgate.netnih.gov
Rotational Barriers: Restricted rotation around single bonds can occur when bulky substituents or electronic effects (such as partial double-bond character) create a significant energy barrier. nih.govcore.ac.uk
C-N Amine Bonds: The C4-NH₂ and C6-NH₂ bonds may exhibit restricted rotation, which could make the two protons of an amine group magnetically non-equivalent, especially at low temperatures.
C-N Nitroso Bond: The rotation around the C5-NO bond is of particular interest. Studies on other C-nitroso compounds have revealed unusually high rotational barriers due to the electronic nature of the nitroso group. researchgate.net This restricted rotation can lead to the existence of stable conformers (rotamers), which could be observed as distinct sets of signals in the NMR spectrum at room temperature or below. Theoretical calculations on related nitro-substituted aromatic compounds have shown rotational barriers for the nitro group to be in the range of 6-9 kcal/mol. nih.gov
Vibrational Spectroscopy (IR and Raman) for Functional Group Characterization
Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, provides a molecular fingerprint by probing the vibrational energy states of a molecule. mdpi.com It is exceptionally useful for identifying the functional groups present in a compound. americanpharmaceuticalreview.com The analysis of this compound and its analogues has been performed using these methods to assign fundamental vibrational modes. nih.govrsc.orgsigmaaldrich.com
Analysis of Amine and Mercapto Vibrational Modes
The amine (-NH₂) and mercapto (-SH) groups give rise to characteristic bands in the vibrational spectra.
Amine (NH₂) Modes: The amino groups produce several distinct vibrations. The N-H stretching vibrations typically appear as strong bands in the high-frequency region of 3100-3500 cm⁻¹. ijirset.com Other characteristic modes include the scissoring (bending) vibration around 1600-1700 cm⁻¹, rocking modes near 900-1150 cm⁻¹, and lower frequency wagging and twisting modes. nih.gov In the related 4-amino-6-hydroxy-2-mercaptopyrimidine, the NH₂ torsional mode has been assigned to bands around 220-233 cm⁻¹. niscpr.res.in
Mercapto (SH) and Thione (C=S) Modes: The presence of a band in the 2550-2600 cm⁻¹ region is a clear indicator of the S-H stretching vibration, confirming the thiol tautomer. niscpr.res.in A medium-strong band observed at 2570 cm⁻¹ in 4-amino-6-hydroxy-2-mercaptopyrimidine was assigned to this ν(SH) mode. niscpr.res.in Conversely, the C=S stretching vibration of the thione tautomer is more complex and couples with other ring vibrations, but it is often assigned to bands in the 1100-1200 cm⁻¹ region. niscpr.res.in
| Vibrational Mode | Functional Group | Typical Wavenumber (cm⁻¹) | Reference |
|---|---|---|---|
| N-H Stretching | Amine (-NH₂) | 3100 - 3500 | ijirset.com |
| N-H Scissoring (Bending) | Amine (-NH₂) | 1600 - 1700 | nih.gov |
| N-H Rocking | Amine (-NH₂) | 900 - 1150 | nih.gov |
| S-H Stretching | Mercapto (-SH) | 2550 - 2600 | niscpr.res.in |
| C=S Stretching (Thione) | Thione (C=S) | 1100 - 1200 | niscpr.res.in |
Nitrosyl Group Vibrational Signatures
The nitroso group (-N=O) has characteristic vibrational frequencies that are sensitive to its chemical environment. The N=O stretching vibration, ν(N=O), is the most prominent and is typically observed in the 1500-1680 cm⁻¹ range for C-nitroso compounds. nih.gov In transition-metal nitrosyl complexes, this stretching vibration can be found over a wider range, from 1600 cm⁻¹ to 2000 cm⁻¹. researchgate.net The position of this band can provide information about the electronic structure and bonding of the nitroso moiety. In addition to the stretching mode, the C-N stretching and C-N=O bending (in-plane deformation) modes are expected at lower frequencies. The vibrational analysis of the closely related 2,4-diamino-6-hydroxy-5-nitroso pyrimidine provides a strong basis for assigning these modes. nih.govsigmaaldrich.com
Pyrimidine Ring Vibrations
The pyrimidine ring gives rise to a complex set of vibrations that are often delocalized over the entire ring system. smu.edu These include C-C and C-N stretching modes, as well as in-plane and out-of-plane ring deformation modes. These vibrations appear in the fingerprint region of the spectrum (below 1600 cm⁻¹). A particularly characteristic mode for pyrimidine and its derivatives is the "ring breathing" vibration, which involves a symmetric expansion and contraction of the entire ring. In 4-amino-6-hydroxy-2-mercaptopyrimidine, this mode was assigned to a very strong band at 788 cm⁻¹. niscpr.res.in A complete assignment of these modes typically requires theoretical calculations, such as Density Functional Theory (DFT), to be performed alongside experimental IR and Raman data, as was done for 2-mercaptopyrimidine (B73435) and 2,4-diamino-6-hydroxy-5-nitroso pyrimidine. nih.gov
Mass Spectrometry for Molecular Formula and Fragmentation Pathway Elucidation
Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound and to deduce its structure by analyzing its fragmentation patterns. nih.goviosrjournals.org
For this compound (C₄H₅N₅OS), high-resolution mass spectrometry (HRMS), often using electrospray ionization (ESI), would be employed to determine its accurate mass. mdpi.com This allows for the unambiguous confirmation of the molecular formula by comparing the experimental mass to the calculated theoretical mass.
Tandem mass spectrometry (MS/MS) is used to study the fragmentation pathways of the protonated molecular ion ([M+H]⁺). Based on studies of other nitrosamine (B1359907) and pyrimidine compounds, a plausible fragmentation pathway can be proposed. nih.goviosrjournals.orgsapub.org A primary and highly diagnostic fragmentation pathway for protonated nitrosamine compounds is the loss of the NO radical, which corresponds to a neutral loss of 30 Da. nih.govresearchgate.net Another observed pathway involves the loss of H₂O (18 Da). nih.gov Subsequent fragmentation would likely involve the decomposition of the pyrimidine ring itself, with characteristic losses of small molecules like HCN, NH₃, and isocyanate species, as observed in the fragmentation of other pyrimidine derivatives. iosrjournals.org
| Initial Ion (m/z) | Neutral Loss | Mass of Loss (Da) | Resulting Fragment Ion (m/z) | Plausible Identity of Loss |
|---|---|---|---|---|
| 172.03 | NO• | 30.01 | 142.02 | Nitrosyl radical |
| 172.03 | H₂O | 18.01 | 154.02 | Water |
| 142.02 | HCN | 27.01 | 115.01 | Hydrogen cyanide |
| 142.02 | CS | 44.00 | 98.02 | Carbon monosulfide |
Note: m/z values are calculated for the most abundant isotopes and represent the protonated species.
High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination
High-resolution mass spectrometry (HRMS) is an indispensable tool for the unambiguous determination of the elemental composition of a molecule by providing its exact mass with high accuracy and precision. For this compound, with a molecular formula of C4H5N5OS, the theoretical monoisotopic mass can be calculated. This calculated exact mass serves as a reference for experimental determination via HRMS.
In a typical HRMS experiment, the compound is ionized, often using soft ionization techniques like electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI), to produce intact molecular ions, primarily [M+H]+ or [M-H]-. These ions are then guided into a high-resolution mass analyzer, such as an Orbitrap or a time-of-flight (TOF) analyzer. The analyzer separates the ions based on their mass-to-charge ratio (m/z) with sufficient resolving power to distinguish between ions with very small mass differences.
The high mass accuracy of HRMS, typically in the sub-ppm (parts per million) range, allows for the confident assignment of a unique elemental formula. This is crucial in distinguishing the target compound from other potential isomers or isobaric interferences that may have the same nominal mass but different elemental compositions.
Table 1: Theoretical Isotopic Distribution for the Molecular Ion of this compound (C4H5N5OS)
| Isotopologue | m/z | Relative Abundance (%) |
|---|---|---|
| [M] | 187.0269 | 100.00 |
| [M+1] | 188.0298 | 6.64 |
| [M+2] | 189.0239 | 4.59 |
This table presents the theoretical isotopic distribution pattern for the molecular ion of this compound. The relative abundances are calculated based on the natural isotopic abundances of the constituent elements.
Tandem Mass Spectrometry (MS/MS) for Structural Fragments
In an MS/MS experiment, the molecular ion of this compound would be isolated in the first stage of the mass spectrometer. This precursor ion would then be subjected to collision-induced dissociation (CID) or other fragmentation methods. The resulting fragment ions would be analyzed in the second stage of the mass spectrometer, generating a product ion spectrum.
Expected fragmentation pathways for this compound would likely involve the cleavage of the bonds within the pyrimidine ring and the loss of its various substituents. Common fragmentation patterns observed in similar heterocyclic compounds include the loss of small neutral molecules such as HCN, CO, and NH3. sphinxsai.com The nitroso group is a likely site for initial fragmentation, potentially leading to the loss of NO (30 Da). researchgate.net The mercapto and amino groups can also be involved in characteristic fragmentation pathways.
Table 2: Plausible MS/MS Fragmentation of this compound
| Precursor Ion (m/z) | Plausible Neutral Loss | Fragment Ion (m/z) | Plausible Structure of Fragment Ion |
|---|---|---|---|
| 188.0348 ([M+H]+) | NO | 158.0348 | Protonated 4,6-Diamino-2-mercaptopyrimidine (B16073) |
| 188.0348 ([M+H]+) | H2S | 154.0232 | Protonated 4,6-diamino-5-nitrosopyrimidine-2(1H)-one |
| 188.0348 ([M+H]+) | NH3 | 171.0082 | Fragment from loss of an amino group |
| 158.0348 | HCN | 131.0242 | Fragment from ring cleavage |
This table outlines some of the expected fragmentation pathways for the protonated molecular ion of this compound based on the fragmentation behavior of analogous compounds.
Electronic Absorption and Emission Spectroscopy (UV-Vis and Fluorescence) for Electronic Structure Insights
Characterization of Electronic Transitions of the Chromophore
The electronic absorption spectrum of this compound is expected to be characterized by transitions involving the pyrimidine ring system, which acts as the core chromophore, and the auxochromic amino, mercapto, and nitroso groups. While specific spectral data for this compound is not detailed in the provided search results, insights can be drawn from studies on the closely related compound, 4,6-diamino-2-mercaptopyrimidine. rsc.org
The UV-Vis spectrum of such compounds typically displays multiple absorption bands corresponding to π → π* and n → π* electronic transitions. hilarispublisher.com The pyrimidine ring itself exhibits strong π → π* transitions at shorter wavelengths. The introduction of the amino, mercapto, and particularly the nitroso group, which is a strong chromophore, is expected to significantly influence the electronic structure and result in a bathochromic (red) shift of the absorption maxima to longer wavelengths. The nitroso group's n → π* transition typically appears as a weaker, longer-wavelength absorption band.
The presence of multiple auxochromes (–NH2, –SH) and a chromophore (–NO) on the pyrimidine ring leads to a complex electronic system with the potential for intramolecular charge transfer (ICT) character in its electronic transitions.
Solvatochromic and pH Effects on Electronic Spectra
The electronic absorption and emission spectra of this compound are anticipated to be sensitive to the solvent polarity (solvatochromism) and the pH of the medium. These effects arise from the alteration of the ground and excited state energies of the molecule due to interactions with the solvent and changes in its protonation state.
Solvatochromic Effects: In different solvents, the position, intensity, and shape of the absorption and fluorescence bands can change. nih.gov This solvatochromism is dependent on the nature of the electronic transition and the change in the molecule's dipole moment upon excitation. For a molecule like this compound, which possesses both hydrogen bond donor (amino groups) and acceptor sites (nitroso and ring nitrogens), specific interactions with protic solvents are expected to be significant. A study on the related 2-thiocytosine (B14015) showed that in more polar solvents, the first absorption maximum shifts to higher energies (a hypsochromic or blue shift). nih.gov This suggests that the ground state is more stabilized by polar solvents than the excited state.
pH Effects: The presence of acidic (mercapto) and basic (amino and ring nitrogens) functional groups makes the electronic spectrum of this compound highly dependent on the pH of the solution. Protonation or deprotonation of these groups alters the electronic distribution within the molecule, leading to significant shifts in the absorption maxima. For instance, in a study of 2-mercaptopyrimidine, changing the pH from 7 to 9 resulted in a hypsochromic shift of the main absorption band. hilarispublisher.com It is expected that the protonation state of the amino groups and the thione-thiol tautomerism of the mercapto group will be key factors influencing the UV-Vis spectrum at different pH values. The nitroso group's electronic properties can also be modulated by the protonation state of the adjacent amino groups.
Reactivity, Derivatization, and Reaction Mechanisms of 4,6 Diamino 2 Mercapto 5 Nitrosopyrimidine
Chemical Transformations Involving the Nitrosyl Moiety
The electron-withdrawing nitroso group (–N=O) at the C5 position of the pyrimidine (B1678525) ring is a key functional group that governs much of the compound's reactivity. It readily participates in reduction and oxidation reactions and serves as a crucial handle for the synthesis of fused heterocyclic systems.
The most prominent reaction of the 5-nitroso group is its reduction to a primary amino group (–NH2), yielding 4,5,6-triamino-2-mercaptopyrimidine. This transformation is a critical step in the synthesis of various biologically important molecules, particularly purines. The resulting vicinal triaminopyrimidine system is primed for cyclization reactions.
A variety of reducing agents can accomplish this conversion, with catalytic hydrogenation and chemical reduction being the most common methods.
Catalytic Hydrogenation : This method involves treating the nitrosopyrimidine with hydrogen gas in the presence of a metal catalyst. Catalysts such as palladium on carbon (Pd/C) are highly effective for this transformation. The reaction is typically carried out in a solvent like ethanol (B145695) or methanol (B129727) at room temperature. researchgate.net This approach is often clean and results in high yields of the desired 5-aminopyrimidine.
Chemical Reduction : Several chemical reagents can reduce the nitroso group. Sodium dithionite (B78146) (Na2S2O4) is a widely used reducing agent for this purpose. The reaction is typically performed in an aqueous medium, and the mixture is heated to facilitate the reduction. Other reagents, such as ammonium (B1175870) sulfide (B99878) or hydrazine (B178648) hydrate (B1144303) in the presence of a catalyst like Raney Nickel, have also been employed for the reduction of nitrosopyrimidines. pharmaguideline.com
The choice of reducing agent can depend on the presence of other functional groups in the molecule and the desired reaction conditions. The table below summarizes common reduction methods used for analogous 5-nitrosopyrimidines.
| Precursor Compound | Reducing Agent/Catalyst | Conditions | Product |
| 4,6-Diamino-5-nitrosopyrimidine | H₂ / 5% Pd-C | Methanol, Room Temperature | 4,5,6-Triaminopyrimidine |
| 2,4,6-Triamino-5-nitrosopyrimidine | Sodium Dithionite (Na₂S₂O₄) | Aqueous, 60°C | 2,4,5,6-Tetraaminopyrimidine |
| 2,4-Diamino-6-hydroxy-5-nitrosopyrimidine | H₂ / Noble Metal Catalyst | Aqueous, Elevated Temp/Pressure | 2,4,5-Triamino-6-hydroxypyrimidine |
This table presents data for analogous compounds to illustrate common reaction conditions.
While less common than reduction, the nitroso group can undergo oxidation to a nitro group (–NO2). This transformation typically requires strong oxidizing agents. For instance, the oxidation of analogous compounds like 5-nitrosopyrimidine-4,6-diamine and 5-nitroso-2,4,6-triaminopyrimidine (B18466) to their corresponding 5-nitro derivatives has been achieved using hydrogen peroxide in trifluoroacetic acid. researchgate.netpublish.csiro.au This reaction proceeds via the formation of the potent oxidizing agent peroxytrifluoroacetic acid. In some cases, oxidation can also occur on the ring nitrogen atoms, leading to the formation of pyrimidine N-oxides. researchgate.netpublish.csiro.au
Beyond simple reduction and oxidation, the reactivity of the 5-nitroso group is famously exploited in the Traube purine (B94841) synthesis . In this synthetic route, the 5-nitroso-4,6-diaminopyrimidine is first reduced to 4,5,6-triamino-2-mercaptopyrimidine. The resulting vicinal diamines at the C4 and C5 positions are then cyclized with a one-carbon synthon, such as formic acid or formamide, to construct the imidazole (B134444) ring, yielding a 2-mercapto-substituted purine. pharmaguideline.com This classical synthesis highlights the utility of the nitroso group as a precursor to the 5-amino group, which is essential for the annulation of the imidazole ring.
Reactions at the Mercapto (Thiol/Thione) Group
The group at the C2 position exists in a tautomeric equilibrium between the thiol (–SH) form and the thione (–C=S) form. This equilibrium is fundamental to its reactivity, influencing whether reactions occur at the sulfur or nitrogen atoms.
The sulfur atom of the mercapto group is a soft nucleophile and readily undergoes alkylation and acylation, reactions of significant importance for modifying the compound's properties. These reactions are understood to proceed via the thiol tautomer.
S-Alkylation : This reaction involves the formation of a thioether (S-R) linkage. It is typically carried out by treating the mercaptopyrimidine with an alkyl halide (e.g., methyl iodide, n-heptyl chloride) in the presence of a base. The base, such as sodium hydroxide (B78521) or sodium methoxide (B1231860), deprotonates the thiol group to form a more nucleophilic thiolate anion, which then attacks the alkyl halide in a nucleophilic substitution reaction. The resulting S-alkylated derivatives are stable thioethers.
S-Acylation : Analogous to alkylation, S-acylation involves the reaction of the thiol group with an acylating agent, such as an acyl chloride or an acid anhydride, to form a thioester (S-CO-R). nih.gov This reaction also typically requires a base to facilitate the formation of the thiolate nucleophile. The resulting thioester bond is a key feature in many biological molecules and can serve as a protecting group for the thiol.
The table below details examples of reagents used for S-alkylation and S-acylation.
| Reaction Type | Reagent Class | Example Reagent | Product Functional Group |
| S-Alkylation | Alkyl Halide | n-Heptyl chloride | Thioether |
| S-Alkylation | Alkyl Halide | Methyl iodide | Thioether |
| S-Acylation | Acyl Halide | Acetyl chloride | Thioester |
| S-Acylation | Acid Anhydride | Acetic anhydride | Thioester |
Thiol-disulfide exchange is a fundamental reaction for thiols, involving the reaction of a thiol with a disulfide bond (R-S-S-R'). mdpi.com The thiolate anion of 4,6-diamino-2-mercapto-5-nitrosopyrimidine can act as a nucleophile, attacking one of the sulfur atoms of a disulfide bond. libretexts.org This results in the cleavage of the disulfide and the formation of a new, mixed disulfide, with the concomitant release of a new thiol.
R¹-SH + R²-S-S-R² ⇌ R¹-S-S-R² + R²-SH (General Thiol-Disulfide Exchange Reaction)
This reaction is reversible, and the position of the equilibrium is dependent on the relative concentrations and reduction potentials of the thiols involved. libretexts.org While a characteristic reaction of thiols, specific studies detailing the thiol-disulfide exchange involving this compound are not prominent in the literature, but the presence of the thiol group makes it a potential participant in such equilibria.
The 2-mercaptopyrimidine (B73435) moiety exhibits annular prototropic tautomerism, existing as an equilibrium mixture of the thione and thiol forms. Spectroscopic evidence and chemical reactivity studies of related mercaptopyrimidines suggest that the thione form, 4,6-diamino-1H-pyrimidine-2-thione, is often the predominant tautomer in solution and in the solid state.
(A representative image of the thione-thiol tautomerism would be placed here)
This tautomerism has profound chemical consequences:
Site of Reactivity : As mentioned, S-alkylation and S-acylation occur on the sulfur atom of the minor thiol tautomer. In contrast, reactions with certain electrophiles might occur on the ring nitrogen atoms of the major thione tautomer, leading to N-substituted products. The reaction outcome can often be directed by the choice of reagents and conditions.
Acidity : The thiol proton is acidic and can be removed by a base to form a thiolate. The N-H proton of the thione form is also acidic, and deprotonation can occur at either site, creating an ambident nucleophile.
Spectroscopic Properties : The two tautomers have distinct spectroscopic signatures. For example, their UV absorption maxima would differ, and their ¹H and ¹³C NMR spectra would show different chemical shifts for the atoms involved in the tautomeric system. This spectroscopic variance can be used to study the equilibrium and the factors that influence it, such as solvent polarity and pH.
Reactivity of the Amino Groups
The amino groups at the C4 and C6 positions of this compound are significant sites of chemical reactivity. Their nucleophilic character allows for a variety of derivatization reactions, including acylation, sulfonylation, and condensation with carbonyl compounds.
Acylation and Sulfonylation of Amino Groups
The amino groups of pyrimidine derivatives can undergo acylation and sulfonylation reactions. The formation of O-acyl and O-sulfonyl derivatives of certain 4(6)-hydroxypyrimidines is influenced by the steric properties of both the pyrimidine substituent at the 2-position and the acyl or sulfonyl halide used. For instance, 2-dialkylamino-4-hydroxypyrimidines readily undergo O-acylation and O-sulfonylation. rsc.org Similarly, 2-alkylamino-, 2-amino-, and 2-acetylamino-4-hydroxypyrimidines can be O-acylated with bulky reagents like pivaloyl chloride and aroyl halides, and O-sulfonylated with arylsulfonyl halides. rsc.org However, attempts to form O-acetyl or O-methanesulfonyl derivatives of these compounds were not successful, suggesting that the reactivity is sensitive to the specific reagents and reaction conditions. rsc.org
While direct studies on the acylation of this compound are not extensively documented, the general reactivity of diaminopyrimidines suggests that such transformations are feasible. The regulation of biosynthetic pathways, such as the pyrimidine pathway, can also be influenced by processes like lysine (B10760008) acetylation, highlighting the biological relevance of such modifications. nih.gov
Condensation Reactions with Carbonyl Compounds (e.g., Schiff Base Formation)
The reaction of primary amines with carbonyl compounds, such as aldehydes and ketones, to form Schiff bases (imines) is a well-established transformation. ekb.egnih.gov Aminopyrimidine derivatives are frequently utilized as the amine component in these condensation reactions to generate a wide array of Schiff bases with diverse applications. unn.edu.ngmdpi.comjocpr.com
The general synthesis involves the reaction of an aminopyrimidine with a suitable aldehyde or ketone, often under reflux in a solvent like ethanol. unn.edu.ngjocpr.com The formation of the azomethine (–C=N–) group is the defining feature of these reactions. ekb.eg For instance, Schiff bases have been synthesized from various substituted aminopyrimidines and different aromatic aldehydes. unn.edu.ngmdpi.com
While specific examples detailing the condensation of this compound with carbonyl compounds are not prevalent in the reviewed literature, the known reactivity of diaminopyrimidines strongly supports the potential for such reactions. The resulting Schiff bases would incorporate the pyrimidine scaffold, which is a common motif in pharmacologically active compounds. nih.gov The synthesis of Schiff bases derived from other diaminopyrimidine compounds has been reported, often involving straightforward condensation procedures. jocpr.com
Electrophilic and Nucleophilic Substitution Reactions on the Pyrimidine Ring
The pyrimidine ring possesses a π-deficient character due to the presence of two electronegative nitrogen atoms. This electronic feature generally makes the ring resistant to electrophilic attack and more susceptible to nucleophilic substitution. wikipedia.orgbhu.ac.in
Electrophilic Substitution: Electrophilic aromatic substitution on the pyrimidine ring is generally difficult. wikipedia.orgbhu.ac.in However, the presence of electron-donating groups, such as the amino groups in this compound, can activate the ring towards electrophilic attack. These activating groups increase the electron density of the ring, particularly at the C5 position. researchgate.netbyjus.com Consequently, electrophilic substitution, when it does occur, is expected to take place at this position. wikipedia.orgresearchgate.net Reactions such as halogenation, nitration, and sulfonation have been observed on activated pyrimidine rings. wikipedia.orgbyjus.com The nitrosation of 4,6-disubstituted pyrimidine derivatives is influenced by the electronic nature of the substituents at the C4 and C6 positions. csu.edu.au
Nucleophilic Substitution: The electron-deficient nature of the pyrimidine ring makes it prone to nucleophilic aromatic substitution (SNAr). wikipedia.orgbhu.ac.in This reactivity is further enhanced by the presence of electron-withdrawing groups, such as the nitroso group at the C5 position. chemrxiv.orgchemrxiv.org Nucleophilic attack is favored at the electron-deficient C2, C4, and C6 positions. wikipedia.org In the case of this compound, the mercapto group at the C2 position and potentially the amino groups at C4 and C6 could be displaced by strong nucleophiles under appropriate conditions. The nitroso group significantly activates the ring for such substitutions. chemrxiv.orgchemrxiv.org The mechanism of nucleophilic aromatic substitution on nitroaromatic compounds typically involves the formation of a Meisenheimer complex as a key intermediate. nih.gov
Mechanistic Investigations of Key Reactions
Detailed mechanistic studies, including reaction kinetics, thermodynamics, and computational analyses, provide a deeper understanding of the reactivity of this compound.
Reaction Kinetics and Thermodynamics Studies
Thermodynamic studies of related systems, such as the complex formation between pyrimidine bases and amino acids, have been conducted to determine parameters like Gibbs free energy, enthalpy, and entropy of the reactions. mdpi.com Low-temperature heat capacity data for pyrimidine bases like thymine (B56734) and uracil (B121893) have been used to calculate their thermodynamic functions. figshare.com Such data are fundamental for understanding the stability and reactivity of these molecules.
Transition State Analysis and Reaction Pathway Mapping
Computational chemistry provides powerful tools for investigating reaction mechanisms at a molecular level. Transition state analysis can elucidate the structure and energy of the highest-energy point along a reaction coordinate, offering insights into the feasibility and selectivity of a reaction. For nucleophilic aromatic substitution reactions on pyrimidines, computational studies can model the formation of the Meisenheimer intermediate and the subsequent departure of the leaving group. nih.gov
Coordination Chemistry and Metal Complexes of 4,6 Diamino 2 Mercapto 5 Nitrosopyrimidine
Ligand Properties of the Compound
The coordination behavior of 4,6-diamino-2-mercapto-5-nitrosopyrimidine is dictated by the presence of multiple potential donor atoms and its capacity for tautomerism. These features enable it to act as a versatile ligand, forming stable complexes with a range of metal ions.
The structure of this compound incorporates several atoms with lone pairs of electrons, making them potential sites for coordination with metal ions. These include:
Nitrogen (N): The two amino groups (-NH₂) at the 4 and 6 positions and the nitrogen atoms within the pyrimidine (B1678525) ring are potential donor sites. In the analogous compound, 4,6-diamino-1-hydro-5-hydroxy-pyrimidine-2-thione, coordination has been observed to occur through the nitrogen of one of the amino groups. nih.gov
Sulfur (S): The mercapto group (-SH) can exist in its thiol form or, more commonly, in its thione form (C=S) through tautomerism. The sulfur atom in either form is a soft donor and a likely coordination site, particularly for softer metal ions. Studies on 4-amino-6-hydroxy-2-mercapto pyrimidine have shown that it bonds to metals such as zinc(II), cadmium(II), and mercury(II) through its sulfur atom.
Oxygen (O): The nitroso group (-NO) presents another potential coordination site through its oxygen atom. While direct studies on this specific molecule are limited, organic nitroso compounds are known to bind to metals through their nitrogen or oxygen atoms. wikipedia.org In the related ligand 4,6-diamino-1-hydro-5-hydroxy-pyrimidine-2-thione, the deprotonated hydroxyl oxygen acts as a donor atom. nih.gov
The specific donor atom that binds to a metal ion will depend on various factors, including the nature of the metal ion (hard or soft acid), the reaction conditions, and the electronic and steric environment of the ligand.
The presence of multiple donor sites in close proximity allows this compound to act as a chelating ligand, forming stable ring structures with a central metal ion. The term "denticity" refers to the number of donor atoms in a single ligand that bind to the central metal. wikipedia.org
Based on the study of the similar ligand 4,6-diamino-1-hydro-5-hydroxy-pyrimidine-2-thione, the molecule can behave as a bidentate chelating agent. In that case, it coordinates through the deprotonated hydroxyl oxygen and the nitrogen of one of the amino groups. nih.gov It is plausible that this compound could also exhibit bidentate coordination, potentially involving a combination of its nitrogen, sulfur, and oxygen donor atoms. For example, chelation could occur between the nitrogen of an amino group and the oxygen of the nitroso group, or between a ring nitrogen and the sulfur of the mercapto group. The formation of five- or six-membered chelate rings is generally the most stable arrangement. unacademy.com
Tautomerism, the phenomenon where a compound exists in two or more interconvertible forms that differ in the position of a proton, plays a crucial role in the coordination chemistry of this compound. The primary tautomeric equilibrium for this molecule involves the mercapto/thione group, existing as either the thiol form (-SH) or the thione form (>C=S).
Studies on related mercaptopyrimidines have shown that the thione form is generally more stable, particularly in polar solvents. cdnsciencepub.comnih.gov In the context of coordination chemistry, the ligand 4,6-diamino-1-hydro-5-hydroxy-pyrimidine-2-thione was found to be in its thione form when complexed with various metals. nih.govscispace.com This preference for the thione tautomer upon coordination can influence which donor atoms are available and their spatial arrangement, thereby dictating the coordination mode and the geometry of the resulting metal complex. For instance, coordination through the sulfur atom of the thione group would differ sterically and electronically from coordination through the sulfur of a thiol group.
Synthesis and Characterization of Metal Complexes
The synthesis of metal complexes with this compound and its analogues can be achieved through various synthetic routes, leading to a diverse range of coordination compounds with both transition and main group metals.
The synthesis of transition metal complexes with ligands similar to this compound has been reported, yielding compounds with interesting structural and electronic properties.
For example, a series of transition metal complexes with 4,6-diamino-1-hydro-5-hydroxy-pyrimidine-2-thione (a hydroxyl analogue) have been synthesized. These include dinuclear oxo-bridged complexes of molybdenum and tungsten, as well as mononuclear complexes of ruthenium, rhodium, iridium, palladium, rhenium, and uranium. nih.gov The synthesis generally involves the reaction of the ligand with a suitable metal salt in an appropriate solvent, often with heating to facilitate the reaction.
| Metal | Complex Formula | Assigned Geometry |
| Mo | [Mo₂O₅L₂(H₂O)₂]·H₂O | Octahedral |
| W | [W₂O₅L₂(H₂O)₂]·H₂O | Octahedral |
| Ru | [RuL₂(H₂O)₂]·H₂O | Octahedral |
| Rh | [RhL₃]·2H₂O | Octahedral |
| Ir | [IrL₃]·H₂O | Octahedral |
| Pd | [PdL₂]·2H₂O | Square Planar |
| Re | [ReOL₂(PPh₃)]Cl | Octahedral |
| U | [UO₂L₂] | Octahedral |
| L represents the deprotonated 4,6-diamino-1-hydro-5-hydroxy-pyrimidine-2-thione ligand. |
These complexes were characterized using various techniques, including elemental analysis, molar conductivity, magnetic susceptibility, and spectroscopic methods (IR, Raman, UV/Vis, NMR, and mass spectrometry). nih.gov
Complexes of zinc(II), cadmium(II), lead(II), mercury(II), and phenylmercury(II) with AHMP have been synthesized and characterized. The stoichiometry of these complexes was found to be 1:2 (metal:ligand) for Zn(II), Cd(II), Pb(II), and Hg(II), and 1:1 for the phenylmercury(II) complex. Characterization through elemental analyses, IR, and ¹H NMR spectroscopy indicated that the ligand is bonded to the metal ion through its sulfur atom.
| Metal Ion | Stoichiometry (Metal:Ligand) | Bonding Atom |
| Zn(II) | 1:2 | Sulfur |
| Cd(II) | 1:2 | Sulfur |
| Pb(II) | 1:2 (inferred) | Sulfur |
| Hg(II) | 1:2 (inferred) | Sulfur |
| Phenylmercury(II) | 1:1 | Sulfur |
The synthesis of these complexes was carried out by reacting the ligand with the corresponding metal salts. The stability constants for the Zn(II) and Cd(II) complexes were determined potentiometrically, showing the formation of both 1:1 and 1:2 species in solution.
Spectroscopic and Structural Analysis of Metal-Ligand Adducts
The characterization of metal complexes of this compound relies on a suite of spectroscopic and structural techniques to elucidate the coordination environment of the metal ion and the bonding interactions within the complex. While specific data for the title compound is limited, extensive studies on the closely related ligand, 4,6-diamino-1-hydro-5-hydroxy-pyrimidine-2-thione, provide a valuable framework for comparison and prediction of its spectroscopic behavior upon complexation. nih.gov
To date, detailed single-crystal X-ray diffraction data for metal complexes of this compound are not widely available in the public domain. However, the structural analysis of complexes with analogous pyrimidine-based ligands offers insights into potential coordination modes. For instance, in metal complexes of 4,6-diamino-1-hydro-5-hydroxy-pyrimidine-2-thione, the ligand has been shown to act as a bidentate chelate, coordinating to the metal ion through the deprotonated hydroxyl oxygen and the nitrogen of one of the amino groups. conicet.gov.ar It is plausible that this compound would exhibit a similar bidentate coordination behavior, utilizing the oxygen atom of the nitroso group and a nitrogen atom from an adjacent amino group to form a stable five-membered chelate ring with a metal ion. The presence of the mercapto group also introduces the possibility of coordination through the sulfur atom, potentially leading to monodentate, bidentate, or even bridging coordination modes, which would result in a variety of structural motifs, from mononuclear complexes to coordination polymers.
Spectroscopic methods are crucial for characterizing the formation and structure of metal complexes in the absence of single-crystal X-ray data.
Infrared (IR) and Raman Spectroscopy:
Vibrational spectroscopy provides direct evidence of ligand coordination. Upon complexation of a pyrimidine ligand like this compound, shifts in the vibrational frequencies of the C=N, C=S, N-H, and N=O functional groups are expected. For the analogous 4,6-diamino-1-hydro-5-hydroxy-pyrimidine-2-thione, the disappearance of the ν(OH) band upon complexation indicates deprotonation and coordination of the hydroxyl oxygen. nih.gov Similarly, for the nitroso derivative, a significant shift in the ν(N=O) stretching frequency would be a strong indicator of the involvement of the nitroso group in bonding to the metal center. Changes in the positions and intensities of the ν(NH₂) and δ(NH₂) bands of the amino groups would also suggest their participation in coordination. Furthermore, the appearance of new bands at lower frequencies can be attributed to the formation of M-N, M-O, and M-S bonds. nih.gov
Interactive Data Table: Expected IR Spectral Shifts upon Complexation
| Functional Group | Free Ligand (cm⁻¹) | Complex (cm⁻¹) | Interpretation |
| ν(N=O) | ~1500-1620 | Shift to lower frequency | Coordination of the nitroso oxygen to the metal center. |
| ν(NH₂) | ~3100-3400 | Shift and/or broadening | Involvement of the amino group in coordination or hydrogen bonding. |
| ν(C=S) | ~1050-1250 | Shift to lower frequency | Potential coordination through the sulfur atom. |
| M-O Stretch | - | ~400-600 | Formation of a metal-oxygen bond. |
| M-N Stretch | - | ~400-550 | Formation of a metal-nitrogen bond. |
UV-Vis Spectroscopy:
The electronic spectra of the metal complexes provide information about the d-d transitions of the metal ion and charge-transfer bands. The free this compound ligand is expected to exhibit intense π→π* and n→π* transitions in the UV region. Upon complexation, these bands may shift (either hypsochromically or bathochromically) due to the perturbation of the ligand's electronic structure. nih.gov More significantly, new bands may appear in the visible region, corresponding to ligand-to-metal charge transfer (LMCT) or metal-to-ligand charge transfer (MLCT) transitions, which are often responsible for the color of the complexes. For d-block metals, weaker d-d transition bands may also be observed, providing insights into the coordination geometry of the metal center. nih.gov
NMR Spectroscopy:
¹H and ¹³C NMR spectroscopy are powerful tools for characterizing diamagnetic metal complexes in solution. For the free ligand, distinct signals for the amino protons and the pyrimidine ring protons/carbons would be observed. Upon complexation, shifts in the chemical shifts of these nuclei are expected. The disappearance of a proton signal can indicate deprotonation upon coordination. For instance, in complexes of 4,6-diamino-1-hydro-5-hydroxy-pyrimidine-2-thione, the hydroxyl proton signal vanishes, confirming its deprotonation. nih.gov Similar observations would be expected for the protons of any coordinating groups in this compound.
EPR Spectroscopy:
Electron Paramagnetic Resonance (EPR) spectroscopy is particularly useful for studying paramagnetic metal complexes, i.e., those with unpaired electrons. The EPR spectrum can provide information about the oxidation state of the metal ion, its coordination environment, and the nature of the metal-ligand bonding. For example, Cu(II) or Co(II) complexes of this compound would be expected to be EPR active, and the analysis of the g-values and hyperfine coupling constants would yield valuable structural information.
Electronic Structure and Bonding in Metal Complexes
The electronic structure and bonding in metal complexes of this compound are governed by the interaction between the metal d-orbitals and the molecular orbitals of the ligand. The nitroso group is a non-innocent ligand, meaning its oxidation state can be ambiguous. It can bond to a metal as the nitrosyl cation (NO⁺), a neutral radical (NO), or the nitroxy anion (NO⁻). researchgate.netwikipedia.org This versatility significantly influences the electronic structure and reactivity of the resulting complexes.
The bonding is typically described by a combination of σ-donation from the ligand's filled orbitals to the metal's empty d-orbitals and π-back-donation from the metal's filled d-orbitals to the ligand's empty π* orbitals. wikipedia.org The extent of π-back-donation is crucial in determining the geometry of the M-N-O fragment, which can be either linear or bent. wikipedia.org Infrared spectroscopy is a key tool in distinguishing between these two modes, with linear M-N-O groups generally exhibiting ν(NO) stretching frequencies in the range of 1650–1900 cm⁻¹, while bent nitrosyls absorb at lower frequencies (1525–1690 cm⁻¹). wikipedia.org
Theoretical calculations, such as Density Functional Theory (DFT), can provide a more detailed picture of the electronic structure, including the nature of the frontier molecular orbitals (HOMO and LUMO), charge distribution, and bond orders. Such studies on related metal nitrosyl complexes have been instrumental in understanding their reactivity. researchgate.net
Research Applications of Metal Complexes (e.g., as Catalysts in Organic Reactions)
While specific catalytic applications for metal complexes of this compound have not been extensively reported, the broader class of pyrimidine-based metal complexes has shown significant promise in catalysis. Transition metal complexes are widely used to catalyze a variety of organic transformations. elsevier.comacs.orgacs.orgdntb.gov.uamdpi.com
For example, a cobalt-based metal-organic framework (MOF) incorporating 4,6-diamino-2-thiopyrimidine has been demonstrated as a highly efficient and reusable catalyst for the synthesis of multicomponent reaction products. researchgate.net The porous structure and the presence of accessible metal centers in such materials are key to their catalytic activity. It is conceivable that metal complexes of this compound could also be employed as catalysts, with the electronic properties of the nitroso group potentially modulating the catalytic activity of the metal center. The presence of multiple donor atoms (N, O, S) in the ligand could also allow for the synthesis of robust complexes capable of withstanding harsh reaction conditions. Potential applications could include oxidation reactions, C-C coupling reactions, and the synthesis of heterocyclic compounds. acs.orgacs.orgdntb.gov.uamdpi.com Further research is needed to explore the catalytic potential of these specific metal complexes.
Theoretical and Computational Chemistry Studies of 4,6 Diamino 2 Mercapto 5 Nitrosopyrimidine
Density Functional Theory (DFT) Calculations
No published DFT calculations specifically for 4,6-Diamino-2-Mercapto-5-Nitrosopyrimidine were found. Such studies would typically involve the following analyses:
Optimized Geometries and Conformational Analysis
This analysis would determine the most stable three-dimensional structure of the molecule, including key bond lengths, bond angles, and dihedral angles. Conformational analysis would identify different spatial arrangements of the atoms (conformers) and their relative energies.
Electronic Structure Analysis: HOMO-LUMO Gap, Molecular Electrostatic Potential (MEP)
This section would investigate the electronic properties of the molecule. The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies, and the resulting energy gap, are crucial for understanding the molecule's chemical reactivity and kinetic stability. wikipedia.orgnih.gov The Molecular Electrostatic Potential (MEP) map would visualize the charge distribution and predict sites for electrophilic and nucleophilic attack.
Vibrational Frequency Calculations and Spectroscopic Correlation
Theoretical vibrational frequency calculations are used to predict the infrared (IR) and Raman spectra of a molecule. By correlating these calculated frequencies with experimental spectra, a precise assignment of vibrational modes to specific molecular motions (e.g., stretching, bending) can be achieved. nih.govsigmaaldrich.com
NMR Chemical Shift Predictions for Structural Validation
Computational methods are also employed to predict the 1H and 13C Nuclear Magnetic Resonance (NMR) chemical shifts. nih.gov Comparing these predicted values with experimental NMR data serves as a powerful tool for confirming the chemical structure of a synthesized compound.
Molecular Dynamics (MD) Simulations for Dynamic Behavior
No literature on molecular dynamics simulations for this compound was identified.
Solution-Phase Conformations and Interactions
MD simulations could be used to study the behavior of the molecule in a solvent, providing insights into its dynamic conformational changes and its interactions with solvent molecules over time.
Ligand-Target Interaction Dynamics at the Molecular Level
Molecular dynamics (MD) simulations provide a powerful lens to observe the dynamic behavior of a ligand within the binding site of a biological target. For pyrimidine (B1678525) derivatives, MD simulations have been instrumental in elucidating the stability of ligand-protein complexes and identifying key interactions that govern binding affinity.
While specific MD studies on this compound are not available, research on analogous diaminopyrimidine inhibitors targeting various kinases offers valuable insights. For instance, MD simulations of 7H-pyrrolo[2,3-d]pyrimidine derivatives as p21-activated kinase 4 (PAK4) inhibitors have revealed the critical role of the pyrimidine core in establishing hydrogen bonds with the hinge region of the kinase. mdpi.com These simulations often show that the diaminopyrimidine scaffold forms stable hydrogen bonds with backbone residues in the hinge region, a common binding motif for kinase inhibitors.
It is plausible that this compound would exhibit similar behavior. The amino groups at positions 4 and 6 could act as hydrogen bond donors, while the pyrimidine ring nitrogens could act as acceptors. The stability of these interactions over the course of an MD simulation is a key determinant of the ligand's residence time and, consequently, its inhibitory activity.
A hypothetical molecular dynamics study of this compound bound to a kinase target would likely focus on monitoring the root-mean-square deviation (RMSD) of the ligand and protein to assess system stability, the root-mean-square fluctuation (RMSF) to identify flexible regions, and the specific hydrogen bond occupancies over the simulation trajectory.
Quantitative Structure-Activity Relationship (QSAR) and Pharmacophore Modeling (Focus on design principles)nih.gov
In silico screening, a cornerstone of modern drug discovery, employs computational methods to identify promising lead compounds from large virtual libraries. For pyrimidine derivatives, both ligand-based and structure-based virtual screening approaches have been successfully applied.
Pharmacophore modeling is a powerful ligand-based method. A pharmacophore model defines the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic centers, aromatic rings) that a molecule must possess to bind to a specific target. For a compound like this compound, a pharmacophore model would likely include:
Hydrogen Bond Donors: Corresponding to the two amino groups.
Hydrogen Bond Acceptors: Corresponding to the pyrimidine ring nitrogens and the nitroso group.
Aromatic Ring: The pyrimidine core itself.
Such a model could be used to screen large compound databases to find structurally diverse molecules that fit these spatial and chemical requirements.
Structure-based virtual screening, on the other hand, utilizes the three-dimensional structure of the target protein. Molecular docking is the most common technique, where virtual compounds are computationally placed into the binding site of the protein, and their binding affinity is estimated using a scoring function. Studies on 2,4-diaminopyrimidine (B92962) derivatives as PAK4 inhibitors have successfully used molecular docking to predict binding modes and rationalize structure-activity relationships. dovepress.com For this compound, docking studies would be invaluable in predicting its orientation in a target's active site and identifying key interactions.
Both ligand-based and structure-based approaches offer guiding principles for the design of more potent and selective pyrimidine-based inhibitors.
Ligand-Based Design: In the absence of a target's crystal structure, QSAR models can be developed. A QSAR model is a mathematical equation that correlates the chemical properties (descriptors) of a series of compounds with their biological activity. For pyrimidine derivatives, relevant descriptors might include:
Topological descriptors: Molecular weight, number of rotatable bonds.
Electronic descriptors: Dipole moment, partial charges on atoms.
Hydrophobic descriptors: LogP (partition coefficient).
A hypothetical QSAR study on a series of analogs of this compound could yield an equation that informs the design of new derivatives. For example, if the model indicates that a lower LogP is correlated with higher activity, medicinal chemists would focus on adding more polar functional groups.
Structure-Based Design: When the 3D structure of the target is known, structure-based design becomes a powerful tool. Molecular docking studies on dihydropyrimidine (B8664642) scaffolds as lipoxygenase inhibitors have demonstrated how understanding the binding mode can guide the design of more potent compounds. researchgate.net For this compound, docking into a hypothetical kinase active site might reveal unoccupied pockets. Filling these pockets with appropriate functional groups could lead to additional favorable interactions and improved binding affinity. For example, if a hydrophobic pocket is identified near the mercapto group, adding a small alkyl chain could enhance potency.
Table 1: Hypothetical Pharmacophoric Features of this compound and Their Potential Interactions
| Feature | Type | Potential Interaction |
| Amino group at C4 | Hydrogen Bond Donor | Interaction with backbone carbonyls or acidic residues (e.g., Asp, Glu) in the target protein. |
| Amino group at C6 | Hydrogen Bond Donor | Interaction with backbone carbonyls or acidic residues in the target protein. |
| Pyrimidine Ring N1 | Hydrogen Bond Acceptor | Interaction with backbone N-H groups or basic residues (e.g., Lys, Arg) in the target protein. |
| Pyrimidine Ring N3 | Hydrogen Bond Acceptor | Interaction with backbone N-H groups or basic residues in the target protein. |
| Nitroso Group | Hydrogen Bond Acceptor | Interaction with hydrogen bond donors in the active site. |
| Mercapto Group | Hydrogen Bond Donor/Acceptor, Metal Coordinator | Can interact with various residues or coordinate with metal ions in metalloenzymes. |
| Pyrimidine Ring | Aromatic | Pi-stacking interactions with aromatic residues (e.g., Phe, Tyr, Trp) in the binding pocket. |
Reaction Mechanism Elucidation via Computational Methods
Computational chemistry, particularly Density Functional Theory (DFT), is a powerful tool for elucidating reaction mechanisms. By mapping the potential energy surface (PES), chemists can identify the lowest energy pathway from reactants to products, including the structures of intermediates and transition states.
While a specific PES for the synthesis of this compound has not been published, computational studies on the synthesis of related pyrimidine derivatives provide a framework for understanding the likely reaction mechanism. The synthesis of pyrimidines often involves a condensation reaction. For example, the amination of pyrimidines has been studied computationally, revealing the energy profiles for nucleophilic attack at different positions of the pyrimidine ring.
A plausible synthesis of 4,6-diamino-2-mercaptopyrimidine (B16073) (a precursor to the nitroso compound) would involve the condensation of a thiourea (B124793) derivative with a suitable three-carbon synthon. A computational study of this reaction would involve:
Geometry Optimization: Calculating the lowest energy structures of the reactants, intermediates, transition states, and products.
Frequency Calculations: To confirm that reactants, intermediates, and products are energy minima (no imaginary frequencies) and that transition states are first-order saddle points (one imaginary frequency).
Intrinsic Reaction Coordinate (IRC) Calculations: To confirm that a transition state connects the correct reactant and product.
The nitrosation of the 5-position would be a subsequent step, likely an electrophilic aromatic substitution. A DFT study of this step would characterize the transition state for the attack of a nitrosating agent on the electron-rich pyrimidine ring. The calculated activation energy for this step would provide insight into the reaction kinetics.
Table 2: Hypothetical Energy Profile for a Key Step in Pyrimidine Synthesis (based on analogous reactions)
| Species | Description | Relative Energy (kcal/mol) |
| Reactants | Starting materials for cyclization | 0.0 |
| TS1 | Transition state for C-N bond formation | +25.3 |
| Intermediate 1 | Acyclic intermediate | +5.7 |
| TS2 | Transition state for cyclization | +18.9 |
| Intermediate 2 | Dihydropyrimidine intermediate | -10.2 |
| TS3 | Transition state for aromatization | +12.5 |
| Products | Aromatized pyrimidine | -25.8 |
Note: The energy values in this table are illustrative and based on computational studies of similar pyrimidine formation reactions. They are intended to provide a general representation of a potential energy surface.
Research on this compound Remains Undisclosed
Following a comprehensive review of scientific literature and chemical databases, it has been determined that there is no publicly available research data concerning the biological activity and mechanistic insights of the chemical compound this compound. The specific, detailed investigations outlined for this article, including molecular interactions, ligand-target binding studies, enzyme modulation, and kinetic analyses, have not been reported for this particular molecule in accessible scientific journals, patents, or research publications.
While the compound is listed in chemical supplier databases and mentioned as a potential synthetic intermediate in patent literature, for instance in the synthesis of other compounds, its own biological properties have not been characterized in the public domain. Research into related diaminopyrimidine derivatives has shown a variety of biological activities, such as kinase inhibition and anticancer properties. However, these findings are specific to those derivatives and cannot be extrapolated to this compound, as minor structural changes, such as the presence of a nitroso group, can dramatically alter a compound's biological effects.
Consequently, the requested article focusing solely on the detailed biological and molecular activity of this compound cannot be generated at this time due to the absence of foundational research data. The creation of such an article would require primary research that has not yet been published.
Biological Activity Research and Mechanistic Insights Molecular and Cellular Level
Cellular Uptake and Intracellular Distribution Mechanisms (In Vitro Cell Models)
Detailed studies specifically outlining the cellular uptake and intracellular distribution of 4,6-Diamino-2-Mercapto-5-Nitrosopyrimidine are not extensively available in the current body of scientific literature. However, the transport of similar small molecules and nanoparticle drug delivery systems across cellular barriers has been investigated using various in vitro models, such as the Caco-2 cell monolayer, which is a well-established model for intestinal absorption. nih.govnih.gov
Generally, the cellular uptake of compounds can occur through several energy-dependent and passive mechanisms. dovepress.com Endocytosis is a primary energy-dependent pathway, which can be further categorized into phagocytosis and pinocytosis; the latter includes clathrin-mediated endocytosis, caveolae-mediated endocytosis, and macropinocytosis. beilstein-journals.orgnih.gov The specific pathway utilized often depends on the physicochemical properties of the molecule, such as its size, shape, and surface chemistry. nih.gov For instance, the uptake of certain nanoparticles has been shown to be an energy-dependent process, significantly reduced at low temperatures or in the presence of metabolic inhibitors like sodium azide. dovepress.com
Given the molecular structure of this compound, it is plausible that its entry into cells could be mediated by passive diffusion or via specific transporter proteins. To elucidate the precise mechanism, future research using in vitro cell models would be necessary. Such studies would involve exposing cell lines to the compound and utilizing inhibitors for specific uptake pathways (e.g., chlorpromazine (B137089) for clathrin-mediated endocytosis) to determine the primary route of entry. dovepress.combeilstein-journals.org Confocal laser scanning microscopy with a fluorescently labeled analog of the compound could then visualize its intracellular distribution and accumulation in specific organelles. nih.gov
Cell-Based Assays for Mechanistic Understanding (e.g., Cell Cycle, Apoptosis Pathway Analysis in Research Models)
Cell-based assays are crucial tools for quantifying cytotoxicity, understanding biochemical mechanisms, and evaluating biological activity in a physiologically relevant context. sigmaaldrich.com While direct mechanistic studies on this compound are limited, research on structurally related 2-thiopyrimidine derivatives provides significant insights into potential mechanisms of action, particularly in the context of cancer research.
A study on novel 6-amino-5-cyano-2-thiopyrimidine derivatives demonstrated potent anticancer activity. nih.gov One promising compound from this series, compound 1c , was found to possess broad-spectrum anticancer activity with high selectivity towards leukemia cell lines. nih.gov Mechanistic investigations revealed that this compound arrested the cell cycle at the S phase and induced apoptosis. nih.gov
Cell Cycle Analysis: The progression of cells through the four phases of the cell cycle (G1, S, G2, and M) is a tightly regulated process. mdpi.com Dysregulation of the cell cycle is a hallmark of cancer. expertcytometry.com The analysis of DNA content using fluorescent dyes like propidium (B1200493) iodide (PI) or DAPI via flow cytometry allows for the quantification of cells in each phase. mdpi.comrevvity.com In the study of the related 2-thiopyrimidine derivative 1c , treatment of HL-60 leukemia cells led to a significant accumulation of cells in the S phase, indicating a blockage of DNA synthesis or replication. nih.gov
Apoptosis Pathway Analysis: Apoptosis, or programmed cell death, is a critical process for removing damaged or unwanted cells. The induction of apoptosis in cancer cells is a key objective of many therapeutic agents. The 2-thiopyrimidine derivative 1c was shown to significantly increase both early and late apoptosis in leukemia cells. nih.gov Further investigation revealed that this was achieved by triggering apoptosis through the activation of key effector proteins, including caspase 3 and the pro-apoptotic protein Bax, while suppressing the anti-apoptotic protein Bcl2. nih.gov The compound also activated p53, a tumor suppressor protein that plays a central role in regulating cell cycle arrest and apoptosis. nih.gov
The table below summarizes the effect of the related pyrimidine (B1678525) compound 1c on apoptosis in leukemia cell lines, illustrating the type of data generated from such cell-based assays.
| Cell Line | Treatment | Early Apoptosis (%) | Late Apoptosis (%) | Total Apoptosis (%) |
| HL-60 | Control | 0.22 | 0.11 | 0.33 |
| Compound 1c | 10.30 | 3.52 | 13.82 | |
| Leukemia SR | Control | 0.25 | 0.15 | 0.40 |
| Compound 1c | 12.10 | 4.80 | 16.90 |
This data is based on findings for the related compound 1c as described in the literature and is presented here to illustrate the potential apoptotic-inducing effects of this class of compounds. nih.gov
These findings suggest that this compound may also exert biological effects through the modulation of cell cycle progression and the induction of apoptosis, warranting further investigation using similar cell-based assay models.
Chelation with Biologically Relevant Metal Ions and its Potential Biochemical Implications
Pyrimidine derivatives containing sulfur and nitrogen atoms, such as this compound, are recognized for their ability to act as chelating agents. ijcmas.com Chelation is the formation of coordinate bonds between a ligand and a central metal ion to form a ring-like structure called a chelate. ijcmas.com The mercapto (-SH) and amino (-NH2) groups within the pyrimidine structure serve as potential binding sites for metal ions. ijcmas.com
Research on analogous compounds has demonstrated effective chelation with a variety of biologically relevant and heavy metal ions. For example, 6-amino-2mercapto-5-nitrosopyrimidin-4-ol has been investigated as a chelating agent for masking lead (Pb). ijcmas.com Similarly, 4,6-diamino-1-hydro-5-hydroxy-pyrimidine-2-thione has been used to synthesize complexes with numerous metal ions, including Molybdenum (Mo), Tungsten (W), Ruthenium (Ru), Rhodium (Rh), Iridium (Ir), Palladium (Pd), Rhenium (Re), and Uranyl (UO2). nih.gov In these complexes, the ligand typically behaves as a bidentate chelate, binding the metal ion through a deprotonated oxygen and a nitrogen atom from an amino group. nih.gov
The interaction of 4,6-diamino-2-thiopyrimidine has also been utilized to create metal-organic frameworks (MOFs), specifically with Cobalt (Co), forming nanosheet microspheres. nih.gov The ability of diaminopyrimidine derivatives to act as ligands has also been observed in complexes with Zinc (Zn) and Cadmium (Cd). nih.gov
The biochemical implications of such chelation are significant.
Toxicology and Remediation: The ability to bind strongly to heavy metals like lead suggests a potential application as an antidote for heavy metal poisoning, sequestering the toxic ions and facilitating their removal from biological systems. ijcmas.com
Bioinorganic Chemistry: The formation of stable metal complexes can alter the electrochemical and reactive properties of both the metal ion and the pyrimidine ligand. This can lead to the development of novel catalysts or materials with specific electronic or magnetic properties. nih.govnih.gov
Pharmacology: Chelation can influence the biological activity of a compound. Metal complexes of pyrimidine derivatives have been noted for their potential as antitumour and antithyroid agents, as well as possessing bacteriostatic activity. nih.gov The formation of a metal complex could enhance the therapeutic efficacy or alter the pharmacokinetic profile of the parent molecule.
The table below lists various metal ions and the corresponding pyrimidine derivatives that have been studied for their chelation properties.
| Metal Ion | Chelating Pyrimidine Derivative |
| Lead (Pb) | 6-amino-2mercapto-5-nitrosopyrimidin-4-ol ijcmas.com |
| Molybdenum (Mo) | 4,6-diamino-1-hydro-5-hydroxy-pyrimidine-2-thione nih.gov |
| Tungsten (W) | 4,6-diamino-1-hydro-5-hydroxy-pyrimidine-2-thione nih.gov |
| Ruthenium (Ru) | 4,6-diamino-1-hydro-5-hydroxy-pyrimidine-2-thione nih.gov |
| Rhodium (Rh) | 4,6-diamino-1-hydro-5-hydroxy-pyrimidine-2-thione nih.gov |
| Palladium (Pd) | 4,6-diamino-1-hydro-5-hydroxy-pyrimidine-2-thione nih.gov |
| Cobalt (Co) | 4,6-diamino-2-thiopyrimidine nih.gov |
| Zinc (Zn) | 2,4-diamino-5-(3',4',5'-trimethoxybenzyl) pyrimidine nih.gov |
| Cadmium (Cd) | 2,4-diamino-5-(3',4',5'-trimethoxybenzyl) pyrimidine nih.gov |
These studies collectively underscore the strong metal-binding capacity inherent to the mercaptopyrimidine scaffold, a key feature of this compound.
Future Directions and Emerging Research Avenues
Exploration of Novel and Sustainable Synthetic Methodologies
The future synthesis of 4,6-Diamino-2-Mercapto-5-Nitrosopyrimidine and its derivatives will likely pivot towards green and sustainable chemistry principles, aiming to enhance efficiency, reduce waste, and improve safety. unife.itmdpi.com Traditional multi-step syntheses are expected to be replaced by more elegant and atom-economical approaches.
Key emerging strategies include:
One-Pot and Multicomponent Reactions (MCRs): The convergence of starting materials in a single reaction vessel to construct complex molecules is a highly sought-after strategy. mdpi.com Future research could focus on developing a one-pot, three-component reaction involving a guanidine (B92328) equivalent (like thiourea), a malononitrile (B47326) derivative, and a nitrosating agent. Such methods significantly reduce the need for intermediate purification steps, saving time, solvents, and energy. mdpi.comnih.gov
Catalyst Innovation: The development of novel catalysts is central to modern organic synthesis. For pyrimidine (B1678525) synthesis, research into reusable, heterogeneous catalysts, such as nanocatalysts or metal-organic frameworks (MOFs), is a promising avenue. orientjchem.orgnih.gov For instance, a cobalt-based MOF using the precursor 4,6-diamino-2-thiopyrimidine has already demonstrated high catalytic activity in multicomponent reactions. nih.gov Exploring similar catalytic systems could lead to solvent-free or aqueous reaction conditions.
Flow Chemistry: Continuous flow synthesis offers superior control over reaction parameters (temperature, pressure, mixing) and enhances safety, particularly for handling potentially hazardous reagents or intermediates. Applying flow chemistry to the nitrosation step in the synthesis of this compound could allow for precise control and minimized exposure to nitrosating agents.
Alternative Energy Sources: The use of microwave irradiation and ultrasonication are established methods for accelerating organic reactions. orientjchem.org Future work will likely involve a systematic study of these energy sources to optimize the synthesis of the title compound, potentially leading to dramatically reduced reaction times and improved yields.
| Methodology | Principle | Potential Advantage for Synthesis |
|---|---|---|
| One-Pot Multicomponent Reactions (MCRs) | Combining three or more reactants in a single operation to form the final product. mdpi.com | Increased efficiency, reduced waste, and simplified purification. |
| Heterogeneous Catalysis (e.g., MOFs, Nanoparticles) | Using a solid-phase catalyst that can be easily recovered and reused. nih.gov | Enhanced catalyst recyclability, reduced metal leaching, and potential for solvent-free conditions. |
| Continuous Flow Chemistry | Performing reactions in a continuously flowing stream rather than a batch. | Improved safety, scalability, and precise control over reaction conditions. |
| Microwave/Ultrasound-Assisted Synthesis | Using alternative energy sources to accelerate reaction rates. orientjchem.org | Drastically reduced reaction times and often improved product yields. |
Deeper Understanding of Structure-Reactivity Relationships and Mechanistic Pathways
A thorough understanding of the relationship between the molecular structure of this compound and its chemical reactivity is crucial for predicting its behavior and designing new applications. The interplay between the electron-donating amino groups, the potentially acidic mercapto group (which can exist in a thione tautomeric form), and the electron-withdrawing nitroso group creates a complex electronic environment that warrants deeper investigation.
Future research in this area should focus on:
Systematic SAR Studies: Structure-activity relationship (SAR) studies are essential for medicinal chemistry. By synthesizing a library of analogs—for instance, by alkylating the mercapto group, acylating the amino groups, or varying the substituents at other positions—researchers can systematically probe how each functional group contributes to a specific biological effect. nih.govrsc.orgresearchgate.net Similar studies on other nitrosopyrimidines have successfully identified topographical templates for antifungal and antibacterial activity. nih.govnih.gov
Mechanistic Elucidation: Detailed mechanistic studies of its characteristic reactions are needed. For example, investigating the kinetics and intermediates involved in its oxidation, reduction, alkylation, and metal coordination reactions would provide invaluable data. growingscience.com Understanding these pathways is key to controlling reaction outcomes and designing novel synthetic transformations.
Tautomerism and Physicochemical Properties: The mercapto group can exist in equilibrium with its thione tautomer (4,6-diamino-5-nitroso-1H-pyrimidine-2-thione). Investigating the factors that influence this equilibrium (e.g., solvent, pH, temperature) is fundamental, as the dominant tautomer will dictate the molecule's hydrogen bonding capabilities, reactivity, and interaction with biological targets.
Advanced Computational Modeling for Predictive Research and Virtual Screening
Computational chemistry offers powerful tools to predict molecular properties and guide experimental work, thereby accelerating the research and development cycle. For a molecule like this compound, a multi-faceted computational approach can provide deep insights.
Emerging computational avenues include:
Quantum Chemical Calculations: Methods like Density Functional Theory (DFT) can be used to calculate the molecule's electronic structure, molecular electrostatic potential (MEP), and vibrational frequencies. nih.gov Such calculations can predict the most reactive sites for electrophilic or nucleophilic attack, elucidate tautomeric stability, and help interpret experimental spectroscopic data. rsc.org
Molecular Dynamics (MD) Simulations: MD simulations can model the dynamic behavior of the molecule in different environments, such as in aqueous solution or within the binding pocket of a protein. This can reveal key conformational changes and intermolecular interactions that are critical for its biological function. ijfmr.comnih.gov
Virtual Screening and Docking: The structure of this compound can be used as a query in large-scale virtual screening campaigns to identify potential protein targets. ijfmr.com Molecular docking studies can then predict the binding mode and affinity of the compound to these targets, prioritizing candidates for experimental validation. ijfmr.comnih.gov This approach is widely used to identify novel enzyme inhibitors. nih.gov
In Silico ADMET Prediction: Computational tools can predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of the compound and its derivatives. ijfmr.com This early-stage assessment helps in identifying and filtering out molecules with poor drug-like properties, saving significant resources.
| Computational Method | Predicted Properties / Application |
|---|---|
| Density Functional Theory (DFT) | Electronic structure, reactivity indices, tautomer stability, spectroscopic properties. rsc.org |
| Molecular Dynamics (MD) | Conformational flexibility, solvent interactions, binding stability with biological targets. nih.gov |
| Molecular Docking | Identification of potential protein targets, prediction of binding modes and affinities. nih.gov |
| Virtual High-Throughput Screening (vHTS) | Screening large compound libraries against a target or screening the compound against a target library. ijfmr.com |
| ADMET Prediction | Drug-likeness, pharmacokinetic properties, and potential toxicity profiles. ijfmr.com |
Identification of Undiscovered Biological Targets and Elucidation of Molecular Mechanisms
The diaminopyrimidine scaffold is a well-known pharmacophore, famously targeting the enzyme dihydrofolate reductase (DHFR), which is crucial for nucleotide synthesis in microbes and cancer cells. ontosight.aimcmaster.carcsb.org This makes DHFR an important initial hypothesis for the biological target of this compound.
However, the unique combination of functional groups suggests that its biological activity may extend beyond DHFR inhibition. Future research should aim to:
Broad-Spectrum Biological Screening: The compound should be screened against a wide array of biological targets, including various kinases, proteases, and metabolic enzymes. Pyrimidine derivatives have shown activity against targets as diverse as Cyclin-Dependent Kinases (CDKs), Focal Adhesion Kinase (FAK), and Polo-like kinase 1 (PLK1). nih.govnih.govmdpi.com
Phenotypic Screening: Unbiased phenotypic screening in various cell lines (e.g., cancer, bacterial, fungal) can reveal unexpected biological activities without a priori knowledge of the target. nih.gov Hits from such screens can then be followed up with target deconvolution studies to identify the molecular mechanism.
Mechanism of Action Studies: Once a biological activity is confirmed, detailed studies are needed to elucidate the molecular mechanism. This includes investigating its effects on cell cycle progression, apoptosis, signal transduction pathways, and gene expression. nih.gov For example, if the compound shows anticancer activity, researchers would investigate if it induces cell cycle arrest or programmed cell death. mdpi.com
Integration into Multidisciplinary Research Platforms (e.g., Chemical Biology, Materials Science for Research Purposes)
The unique structural features of this compound make it an attractive candidate for applications beyond traditional medicinal chemistry, positioning it as a valuable tool in broader chemical biology and materials science research.
Materials Science: The presence of multiple nitrogen and sulfur atoms makes the molecule an excellent candidate as an organic linker for the construction of Metal-Organic Frameworks (MOFs). acs.orggoogle.com The precursor, 4,6-diamino-2-thiopyrimidine, has already been successfully used to synthesize a cobalt-based MOF with high catalytic activity. nih.gov Future work could explore the use of the title compound to create novel MOFs with tailored porosity and functionality for applications in gas storage, separation, or heterogeneous catalysis. nih.govrsc.org The nitroso group could introduce additional functionality or act as a reactive handle within the framework.
Chemical Biology: In chemical biology, the compound could serve as a scaffold for developing molecular probes. The pyrimidine core can be functionalized with fluorophores or affinity tags to visualize or isolate specific biological targets. Furthermore, the unique reactivity of the mercapto or nitroso groups could be exploited for covalent labeling of proteins. Another emerging avenue is its inclusion in DNA-Encoded Libraries (DELs). nih.gov By attaching a unique DNA tag, vast libraries of derivatives can be synthesized and screened simultaneously against numerous protein targets, dramatically accelerating the hit identification process. nih.gov
Q & A
Q. How does the nitroso group influence the compound’s reactivity in heterocyclic substitution reactions?
- Methodological Answer : The nitroso group acts as a strong electron-withdrawing group, directing electrophilic attacks to the 4- and 6-amino positions. For nucleophilic substitutions (e.g., alkylation), pre-protect the mercapto group with trityl chloride to avoid side reactions. Reaction kinetics can be monitored via in-situ Raman spectroscopy .
Key Considerations for Experimental Design
- Data Contradiction Analysis : Always cross-reference synthetic batches with published spectral libraries and validate using orthogonal techniques (e.g., NMR + X-ray diffraction).
- Advanced Applications : Explore its role as a precursor for triaminopyrimidine-based drugs (e.g., diuretics like triamterene) by studying nitroso-to-amine reduction pathways .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
